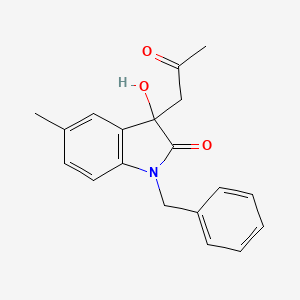
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one is a complex organic compound that belongs to the class of indolin-2-ones This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a benzyl group attached to an indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one typically involves the reaction of 5-methylisatin with acetone. The reaction is catalyzed by a Lewis acid, such as Cu(II)-thiophene-2,5-bis(amino-alcohol), under controlled conditions. The reaction proceeds through an asymmetric Aldol reaction followed by a Domino Knoevenagel Michael cyclization . The product is obtained as a white solid with a melting point of 165-167°C and an isolated yield of 99% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one involves its interaction with specific molecular targets. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-methoxy-3-(2-oxopropyl)indolin-2-one: Similar structure but with a methoxy group instead of a methyl group.
3-Hydroxy-5-methyl-3-(2-oxopropyl)indolin-2-one: Similar structure but without the benzyl group.
Uniqueness
The presence of the benzyl group in 3-Hydroxy-5-methyl-3-(2-oxopropyl)-1-benzylindolin-2-one distinguishes it from other similar compounds
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1-benzyl-3-hydroxy-5-methyl-3-(2-oxopropyl)indol-2-one |
InChI |
InChI=1S/C19H19NO3/c1-13-8-9-17-16(10-13)19(23,11-14(2)21)18(22)20(17)12-15-6-4-3-5-7-15/h3-10,23H,11-12H2,1-2H3 |
InChI Key |
HTROTPHKKFHKNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2(CC(=O)C)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















